molecular formula C18H18N2O3S2 B2457261 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide CAS No. 393837-80-4

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2457261
CAS No.: 393837-80-4
M. Wt: 374.47
InChI Key: DHPZGURQFTUWTA-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(2-methyl-1,3-thiazol-4-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group and the sulfonamide linkage differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-3-23-16-8-10-17(11-9-16)25(21,22)20-15-6-4-14(5-7-15)18-12-24-13(2)19-18/h4-12,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPZGURQFTUWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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